N-(2-bromophenyl)-2,5-dimethylbenzamide
Description
N-(2-bromophenyl)-2,5-dimethylbenzamide is a benzamide derivative characterized by a 2,5-dimethyl-substituted benzoyl group and an N-linked 2-bromophenyl moiety. This structure confers distinct electronic and steric properties, influencing its chemical reactivity, pharmacokinetics, and biological activity.
Properties
IUPAC Name |
N-(2-bromophenyl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHCYXMLFVCKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,5-dimethylbenzamide typically involves the reaction of 2-bromoaniline with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-2,5-dimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: Formation of N-substituted benzamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
N-(2-bromophenyl)-2,5-dimethylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide structure allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamides with Varying Aromatic Substituents
Key structural analogs include:
Key Observations :
Bioactive Benzamide Derivatives
HDAC Inhibitors (e.g., LMK235)
LMK235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) is a hydroxamate-based HDAC4/5 inhibitor.
| Parameter | This compound | LMK235 |
|---|---|---|
| Core Structure | 2,5-dimethylbenzamide | 3,5-dimethylbenzamide |
| Functional Group | Bromophenyl | Hydroxamate chain |
| Biological Target | Unknown | HDAC4/5 (IC₅₀ = 0.15 μM) |
| Therapeutic Use | Not established | Anticancer (e.g., NSCLC) |
Comparison :
- The absence of a hydroxamate group in the main compound likely eliminates HDAC inhibitory activity, highlighting the critical role of functional group chemistry in target engagement .
- The 2-bromophenyl group may confer distinct pharmacokinetic properties, such as slower hepatic clearance compared to LMK235’s hydroxamate chain, which undergoes rapid metabolism .
Anticonvulsant D2916
D2916 (2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl)) demonstrates sex-dependent metabolism in rats, with hydroxylation pathways differing between males and females .
| Parameter | This compound | D2916 |
|---|---|---|
| Substituents | 2,5-dimethyl | 2,6-dimethyl |
| Metabolism | Likely hepatic oxidation (unconfirmed) | Sex-specific hydroxylation |
| Bioactivity | Unknown | Anticonvulsant |
Comparison :
- The 2,5-dimethyl configuration may reduce metabolic flexibility compared to D2916’s 2,6-dimethyl structure, which allows for dual hydroxylation pathways .
- Bromine’s electronegativity could alter blood-brain barrier penetration relative to D2916’s isoxazolyl group, which facilitates brain uptake in females .
Metabolic and Toxicological Considerations
Metabolism of N-Alkylbenzamides
Compounds like S807 and S9229 (flavor additives) undergo rapid oxidative metabolism in liver microsomes due to their N-alkyl chains .
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